Benzyl 2-(bromomethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.2 g/mol . This compound is a halogenated piperidine derivative, characterized by the presence of a bromomethyl group attached to the piperidine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of piperidine with bromomethyl benzyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(bromomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted piperidine derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in methylated piperidine derivatives .
Scientific Research Applications
Benzyl 2-(bromomethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in developing new drugs for neurological disorders and cancer treatment.
Mechanism of Action
The mechanism of action of Benzyl 2-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with receptor sites, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: Similar in structure but with a bromine atom at a different position on the piperidine ring.
4-Bromo-N-Cbz-piperidine: Another brominated piperidine derivative with a different substitution pattern.
Piperidine derivatives: Various piperidine-based compounds with different functional groups and applications.
Uniqueness: Benzyl 2-(bromomethyl)piperidine-1-carboxylate is unique due to its specific bromomethyl substitution, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies .
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
benzyl 2-(bromomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
PFVIAYOETZFRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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